(S)-4-(Methylthio)-2-(tritylamino)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(Methylthio)-2-(tritylamino)butan-1-ol is an organic compound with a complex structure that includes a tritylamino group, a methylthio group, and a butan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Methylthio)-2-(tritylamino)butan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tritylamino group: This step involves the reaction of trityl chloride with an appropriate amine to form the tritylamino group.
Introduction of the methylthio group: This can be achieved by reacting the intermediate with a methylthiolating agent under suitable conditions.
Formation of the butan-1-ol backbone: The final step involves the formation of the butan-1-ol backbone through a series of reactions, including reduction and protection/deprotection steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(Methylthio)-2-(tritylamino)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tritylamino group can be reduced under specific conditions.
Substitution: The hydroxyl group in the butan-1-ol backbone can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced tritylamino derivatives.
Substitution: Various substituted butan-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-(Methylthio)-2-(tritylamino)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-4-(Methylthio)-2-(tritylamino)butan-1-ol involves its interaction with specific molecular targets. The tritylamino group can interact with proteins and enzymes, potentially inhibiting their activity. The methylthio group can undergo redox reactions, influencing cellular redox states. The butan-1-ol backbone can facilitate the compound’s solubility and transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-(Methylthio)-2-(phenylamino)butan-1-ol: Similar structure but with a phenylamino group instead of a tritylamino group.
(S)-4-(Ethylthio)-2-(tritylamino)butan-1-ol: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
(S)-4-(Methylthio)-2-(tritylamino)butan-1-ol is unique due to the presence of both the tritylamino and methylthio groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule allows for unique interactions and reactivity that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C24H27NOS |
---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
(2S)-4-methylsulfanyl-2-(tritylamino)butan-1-ol |
InChI |
InChI=1S/C24H27NOS/c1-27-18-17-23(19-26)25-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23,25-26H,17-19H2,1H3/t23-/m0/s1 |
InChI-Schlüssel |
QIBSCRCMFHKSNB-QHCPKHFHSA-N |
Isomerische SMILES |
CSCC[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CSCCC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.